7-methoxy-1-benzofuran-5-carboxylic acid
Description
7-Methoxy-1-benzofuran-5-carboxylic acid is a benzofuran derivative characterized by a methoxy (-OCH₃) group at position 7 and a carboxylic acid (-COOH) group at position 5. Benzofurans are heterocyclic compounds with a fused benzene and furan ring system. The positions of substituents critically influence their chemical reactivity, solubility, and biological activity.
Properties
CAS No. |
1546229-54-2 |
|---|---|
Molecular Formula |
C10H8O4 |
Molecular Weight |
192.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1-benzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of o-hydroxybenzyl ketones or aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-1-benzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
7-Methoxy-1-benzofuran-5-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-methoxy-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy and carboxylic acid groups play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the benzofuran scaffold dictates electronic distribution and steric interactions:
Key Insights :
- Electron-donating groups (e.g., -OCH₃) increase ring activation, favoring electrophilic substitution at meta/para positions.
- Electron-withdrawing groups (e.g., halogens) reduce reactivity but improve oxidative stability.
- Carboxylic acid position : At position 5 (target compound), it may optimize hydrogen-bonding interactions in biological systems compared to position 2 or 3 .
Physicochemical Properties
Q & A
Q. Critical Factors :
- Temperature Control : Elevated temperatures (>100°C) during C–H activation improve regioselectivity but risk side reactions like decarboxylation.
- Protecting Groups : Methoxy groups may require protection (e.g., using acetyl or benzyl groups) to prevent undesired oxidation during synthesis .
How can researchers characterize the structural features of this compound using spectroscopic and chromatographic methods?
Basic Research Question
Methodological Approach :
- NMR Spectroscopy :
- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons in the benzofuran ring appear as doublets (δ 6.5–7.5 ppm). Carboxylic acid protons are typically absent due to exchange broadening .
- ¹³C NMR : The carboxylic carbon appears at δ 170–175 ppm, and the methoxy carbon at δ 55–60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₈O₄: calc. 193.0495) .
- HPLC-PDA : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, with retention times influenced by mobile phase composition (e.g., acetonitrile/water gradients) .
What strategies optimize the solubility and stability of this compound in biological assays?
Basic Research Question
Key Considerations :
- Solubility Enhancement :
- Stability :
How can structure-activity relationship (SAR) studies elucidate the pharmacological potential of this compound derivatives?
Advanced Research Question
Methodological Framework :
- Substituent Variation : Introduce halogens (Br, Cl) or electron-withdrawing groups (NO₂) at position 5 or 7 to modulate electron density and receptor binding .
- Bioisosteric Replacement : Replace the carboxylic acid with sulfonamide or tetrazole groups to enhance metabolic stability while retaining hydrogen-bonding capacity .
Q. Example SAR Table :
| Derivative | Substituent (Position) | Bioactivity (IC₅₀) |
|---|---|---|
| 5-Bromo-7-methoxy | Br (5) | 12.3 µM |
| 7-Difluoromethoxy | CF₂O (7) | 8.7 µM |
| 5-Nitro-7-methoxy | NO₂ (5) | 23.1 µM |
Data adapted from comparative studies on benzofuran analogs
What approaches resolve contradictions in reported biological activities of this compound analogs?
Advanced Research Question
Analytical Strategies :
- Dose-Response Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., demethylated or decarboxylated species) that may confound activity readings .
- Target Validation : Employ CRISPR/Cas9 knockout models to confirm the role of putative targets (e.g., cyclooxygenase-2 or kinases) .
Case Study : Discrepancies in anti-inflammatory activity were traced to variations in cell permeability caused by esterified vs. free carboxylic acid forms .
Which computational methods predict the reactivity and binding modes of this compound with biological targets?
Advanced Research Question
Computational Tools :
- Molecular Docking (AutoDock Vina) : Models interactions with enzymes (e.g., COX-2), identifying key residues (e.g., Arg120, Tyr355) for hydrogen bonding .
- DFT Calculations : Assess electron density distribution to predict sites of electrophilic attack (e.g., C5 for nitro group introduction) .
- MD Simulations : Simulate ligand-receptor dynamics over 100 ns to evaluate binding stability and conformational changes .
Validation : Cross-correlate computational predictions with experimental IC₅₀ values and crystallographic data (e.g., PDB: 5KIR) .
What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Best Practices :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
